Catroniazid
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Overview
Description
Catroniazid is a chemical compound with the molecular formula C9-H14-N2.Cl-H and a molecular weight of 186.71 g/mol . It is also known by its synonym, Catron hydrochloride . This compound is a derivative of hydrazine and is characterized by the presence of an alpha-methylphenethyl group attached to the hydrazine moiety.
Preparation Methods
The synthesis of Catroniazid typically involves the reaction of hydrazine monohydrochloride with alpha-methylphenethyl derivatives under controlled conditions. One common method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Catroniazid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazoles and other nitrogen-containing heterocycles.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the hydrazine moiety.
Common reagents used in these reactions include bromine for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are typically pyrazoles and other nitrogen-containing heterocycles .
Scientific Research Applications
Catroniazid has several scientific research applications:
Mechanism of Action
The mechanism of action of Catroniazid involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can act as inhibitors of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression.
Comparison with Similar Compounds
Catroniazid can be compared with other similar compounds such as:
Pheniprazine: Another hydrazine derivative known for its monoamine oxidase inhibitory activity.
1-Methyl-1-phenylhydrazine: Used in the synthesis of other chemicals and has similar reactivity.
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride:
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities compared to other hydrazine derivatives.
Properties
IUPAC Name |
2-phenylpropylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-8(7-11-10)9-5-3-2-4-6-9;/h2-6,8,11H,7,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATMJXRAQUGDSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)C1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66-05-7 |
Source
|
Record name | Pheniprazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENIPRAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B3OM8452C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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